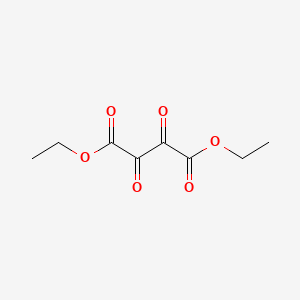

Diethyl dioxobutanedioate

CAS No.: 59743-08-7

Cat. No.: VC3882087

Molecular Formula: C8H10O6

Molecular Weight: 202.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59743-08-7 |

|---|---|

| Molecular Formula | C8H10O6 |

| Molecular Weight | 202.16 g/mol |

| IUPAC Name | diethyl 2,3-dioxobutanedioate |

| Standard InChI | InChI=1S/C8H10O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h3-4H2,1-2H3 |

| Standard InChI Key | HYFOWJVQCLIAIO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=O)C(=O)C(=O)OCC |

| Canonical SMILES | CCOC(=O)C(=O)C(=O)C(=O)OCC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Diethyl dioxobutanedioate consists of a four-carbon butanedioate backbone substituted with two ketone groups at the 2- and 3-positions, each esterified with ethyl groups. The IUPAC name, diethyl 2,3-dioxobutanedioate, reflects this arrangement . Key structural descriptors include:

The molecule’s planar diketone segment facilitates conjugation, enhancing its reactivity in cycloadditions and nucleophilic substitutions .

Crystallographic and Spectroscopic Data

While single-crystal X-ray data for diethyl dioxobutanedioate remains unreported, related bicyclic derivatives synthesized from this compound exhibit well-defined bicyclo[3.3.0]octane frameworks . Spectroscopic features include:

-

IR: Strong absorptions at 1,740–1,760 cm (C=O stretching of esters and ketones) .

-

H NMR (CDCl): δ 1.25–1.35 (t, 6H, CH), 4.20–4.40 (q, 4H, OCH), and 3.70–3.90 (s, 4H, COCHCO) .

Synthesis and Chemical Reactivity

Synthetic Routes

The primary synthesis involves Fischer esterification of 2,3-dioxobutanedioic acid with ethanol under acidic conditions . Alternative methods include:

-

Ozonolysis of Dienes: Reaction of -alkylsuccinimides with 3-chloro-2-(chloromethyl)-1-propene followed by ozonolysis yields bicyclo[3.3.0]octane-dicarboximides, with diethyl dioxobutanedioate as a key intermediate .

-

Oxidative Methods: Patent literature describes its use in synthesizing angiotensin II receptor antagonists via radical-initiated oxidation .

Reactivity Profile

The compound’s diketone moiety participates in Stobbe condensations and Knoevenagel reactions, forming α,β-unsaturated esters . For example, condensation with oxalate esters produces ketoglutaric acid derivatives .

Table 1: Key Reactions of Diethyl Dioxobutanedioate

Physicochemical Properties

Thermodynamic and Physical Data

Applications in Organic Synthesis

Bicyclic Compound Synthesis

Diethyl dioxobutanedioate serves as a linchpin in constructing bicyclo[3.3.0]octane frameworks via Weiss-Cook condensations. For instance, reaction with dimethyl 3-oxoglutarate yields pentamethyl cis-3-(carbomethoxymethyl)-3,7-dihydroxy-2-oxabicyclo[3.3.0]oct-7-ene-1,4,5,6,8-pentacarboxylate, a precursor to bioactive terpenoids .

Pharmaceutical Intermediates

Patent US20110092713A1 highlights its role in synthesizing 1-biphenylmethylimidazole derivatives, potent angiotensin II receptor antagonists . The diketone moiety undergoes regioselective amination to form imidazole cores critical for antihypertensive activity .

Materials Science

The compound’s conjugated system enables use in organic semiconductors and photovoltaic materials. Its electron-deficient diketone segment facilitates charge transport in polymer matrices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume